2-[4-(2-Methylpropoxy)phenyl]acetic acid
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Overview
Description
2-[4-(2-Methylpropoxy)phenyl]acetic acid is an organic compound with the molecular formula C12H16O3. It is also known by its IUPAC name, (4-isobutoxyphenyl)acetic acid. This compound is characterized by a phenyl ring substituted with an acetic acid group and a 2-methylpropoxy group. It is a solid at room temperature with a melting point of 87-89°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyphenylacetic acid is replaced by the 2-methylpropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-Methylpropoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated phenylacetic acid derivatives.
Scientific Research Applications
2-[4-(2-Methylpropoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]acetic acid involves its interaction with specific molecular targets. It may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of cyclooxygenase enzymes, similar to other nonsteroidal anti-inflammatory drugs .
Comparison with Similar Compounds
- 4-(2-Methylpropoxy)benzoic acid
- 4-(2-Methylpropoxy)phenylacetic acid
- 4-(2-Methylpropoxy)phenylpropionic acid
Comparison: 2-[4-(2-Methylpropoxy)phenyl]acetic acid is unique due to its specific substitution pattern on the phenyl ring. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the presence of the acetic acid group. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXLSLWSMWRTTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480117 |
Source
|
Record name | [4-(2-Methylpropoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-94-2 |
Source
|
Record name | [4-(2-Methylpropoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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